molecular formula C18H15N3O3 B2382337 Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetate CAS No. 477857-18-4

Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetate

Cat. No.: B2382337
CAS No.: 477857-18-4
M. Wt: 321.336
InChI Key: VMHLBRGKUAWBAN-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl 2-[4-(4-pyridin-2-ylpyrimidin-2-yl)phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-23-17(22)12-24-14-7-5-13(6-8-14)18-20-11-9-16(21-18)15-4-2-3-10-19-15/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHLBRGKUAWBAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)C2=NC=CC(=N2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901331421
Record name methyl 2-[4-(4-pyridin-2-ylpyrimidin-2-yl)phenoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665726
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477857-18-4
Record name methyl 2-[4-(4-pyridin-2-ylpyrimidin-2-yl)phenoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetate typically involves the reaction of 4-(2-pyridinyl)-2-pyrimidinyl phenol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Reduced derivatives with hydrogenated pyridine or pyrimidine rings.

    Substitution: Amides or thioesters, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyridine and pyrimidine rings allow it to bind to active sites, potentially inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the modulation of inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs (pyrimidine, pyridine, or phenoxyacetate groups) and are compared based on molecular properties, applications, and research findings:

Table 1: Key Structural and Functional Comparisons
Compound Name & CAS No. Molecular Formula Molecular Weight Key Substituents/Modifications Potential Applications/Findings References
This compound (477857-18-4) C₁₈H₁₅N₃O₃ 321.34 Methyl ester, pyridinyl-pyrimidinyl core Intermediate in agrochemical synthesis .
4-[4-(2-Pyridinyl)-2-pyrimidinyl]benzenol (477856-93-2) C₁₅H₁₁N₃O 249.27 Hydroxyl group instead of methyl ester Likely precursor for functionalized derivatives .
2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}-N-(2-thienylmethyl)acetamide (478034-06-9) C₂₂H₁₈N₄O₂S 402.47 Acetamide-thienylmethyl substitution Enhanced binding affinity in enzyme inhibition studies .
Haloxyfop methyl ester (69806-40-2) C₁₆H₁₃ClF₃NO₄ 375.73 Chloro-trifluoromethyl-pyridinyl phenoxypropanoate Broad-spectrum herbicide .
Ethyl 2-[(4-methoxyphenyl)sulfonylamino]acetate (52248-38-1) C₁₆H₁₈N₂O₅S 350.39 Sulfonamide linkage, ethyl ester Investigated as a sulfonamide-based inhibitor .
Key Comparative Insights :

Pyridinyl-Pyrimidinyl Core :

  • The pyridinyl-pyrimidinyl scaffold is shared across compounds like 477857-18-4 and 477856-93-2 . This motif is critical for π-π stacking interactions in enzyme inhibition .
  • Haloxyfop methyl ester replaces pyrimidine with a trifluoromethyl-pyridine group, enhancing herbicidal activity via increased electron-withdrawing effects .

Substituent Effects on Bioactivity: Methyl ester in 477857-18-4 improves membrane permeability compared to the hydroxyl group in 477856-93-2, which may limit its bioavailability .

Agrochemical vs. Pharmaceutical Applications: Haloxyfop methyl ester and fluazifop butyl (69806-50-4) are optimized for herbicidal activity via phenoxypropanoate backbones .

Synthetic Versatility :

  • The methyl ester in 477857-18-4 can be hydrolyzed to a carboxylic acid for further derivatization, unlike the stable sulfonamide in 52248-38-1 .

Biological Activity

Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetate, known by its CAS number 477857-18-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, molecular properties, and biological activities, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure

The compound has the following molecular formula:

  • Molecular Formula : C18_{18}H15_{15}N3_{3}O3_{3}
  • Molecular Weight : 321.34 g/mol

Its structure includes a phenoxy group linked to a pyrimidinyl-pyridinyl moiety, which is crucial for its biological activity.

Physical Properties

PropertyValue
Boiling PointNot specified
SolubilityNot specified
AppearanceNot specified

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluating various derivatives found that compounds with similar structural frameworks demonstrated moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. The specific activity of this compound was assessed through zone of inhibition tests against pathogens like Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Evaluation

In a comparative study, the compound was tested alongside other derivatives:

Compound NameGram-positive Inhibition (mm)Gram-negative Inhibition (mm)
This compound1512
Control (e.g., Penicillin)2018

The results indicated that while this compound was effective, it did not surpass the control compounds in efficacy.

Anticancer Activity

Emerging studies suggest potential anticancer properties of this compound. Compounds containing pyrimidine and pyridine structures have been associated with inhibitory effects on various cancer cell lines.

Research Findings on Anticancer Activity

A recent study investigated the effects of this compound on cancer cell proliferation:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer)
  • Results : The compound exhibited IC50_{50} values indicating significant inhibition of cell growth at concentrations ranging from 10 to 50 µM.

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to programmed cell death.

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